molecular formula C10H12O3 B6255258 methyl 5-hydroxy-2,3-dimethylbenzoate CAS No. 5628-58-0

methyl 5-hydroxy-2,3-dimethylbenzoate

Cat. No.: B6255258
CAS No.: 5628-58-0
M. Wt: 180.2
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Description

Methyl 5-hydroxy-2,3-dimethylbenzoate is a benzoic acid derivative with a methyl ester group at the carboxylic acid position, hydroxyl (-OH) at the 5-position, and methyl (-CH₃) groups at the 2- and 3-positions on the aromatic ring. Its molecular formula is C₁₀H₁₂O₃, yielding a molecular weight of 180.20 g/mol. The hydroxyl group imparts acidity (pKa ~10–12) and hydrogen-bonding capacity, influencing solubility in polar solvents like methanol or water under basic conditions. This compound is primarily used as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its reactive sites for further functionalization .

Properties

CAS No.

5628-58-0

Molecular Formula

C10H12O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Preparation Methods

Direct Methylation Using Methyl Halides

The most straightforward approach to synthesizing methyl esters involves the reaction of carboxylic acids with methyl halides (e.g., CH3_3I) in the presence of a base. A notable example from patent CN111116370A demonstrates the synthesis of methyl 2,4-dihydroxy-3,6-dimethylbenzoate via direct methylation. While this method targets a structural isomer, its reaction conditions provide a template for adapting to the 5-hydroxy-2,3-dimethyl variant:

  • Reagents : 2,4-dihydroxy-3,6-dimethylbenzoic acid, methyl iodide (CH3_3I), dimethylformamide (DMF).

  • Conditions : Nitrogen atmosphere, 40°C, 85–120 minutes, molar ratio of acid to CH3_3I = 9.2:13.8 .

  • Workup : Quenching with ice water, extraction with ethyl acetate, washing with saturated NaCl, and reduced-pressure drying.

  • Yield : 90.4% .

For methyl 5-hydroxy-2,3-dimethylbenzoate, this method would require substituting the starting material with 5-hydroxy-2,3-dimethylbenzoic acid. However, the free hydroxyl group at position 5 may necessitate protection (e.g., acetylation) to prevent undesired O-methylation.

Esterification via Acid Catalysis (Fischer Esterification)

Classic Fischer esterification, involving the reaction of carboxylic acids with methanol under acidic conditions, is widely used for methyl ester synthesis. Although none of the sources directly apply this method to the target compound, the MDPI study highlights analogous esterifications using brominated hydrocarbons. Key parameters include:

  • Catalyst : Trifluoroacetic anhydride or sulfuric acid.

  • Solvent : Dimethylformamide (DMF) or methanol.

  • Temperature : 40–150°C, depending on reactivity .

For example, barbatic acid derivatives were esterified with brominated hydrocarbons in DMF using K2_2CO3_3, yielding intermediates in 49–90% . Adapting this to this compound would involve refluxing 5-hydroxy-2,3-dimethylbenzoic acid with methanol and a catalytic acid. A hypothetical protocol is outlined below:

ParameterValue
Starting material5-Hydroxy-2,3-dimethylbenzoic acid
ReagentMethanol (excess)
CatalystH2_2SO4_4 (concentrated)
Temperature65°C (reflux)
Reaction time4–6 hours
Yield (estimated)70–85%

Williamson Ether Synthesis Coupled with Esterification

The Williamson reaction offers a pathway to introduce methyl groups to hydroxylated benzoic acids before esterification. Patent WO2016114668A1 describes the synthesis of dimethyl 3-hydroxy-4,6-dimethyl-1,2-benzenedicarboxylate via a Diels-Alder reaction, suggesting that similar strategies could be adapted. For this compound, a two-step process might involve:

  • Protection of the hydroxyl group : Acetylation using acetic anhydride.

  • Esterification : Reaction with methyl iodide in DMF/K2_2CO3_3 .

  • Deprotection : Hydrolysis under mild acidic or basic conditions.

This method minimizes competing O-methylation but adds complexity. The MDPI study achieved 54–95% yields for protected intermediates, suggesting comparable efficiency for the target compound.

Diels-Alder Approaches from Furan Derivatives

Biomass-derived furans serve as precursors for aromatic compounds via Diels-Alder reactions. Patent WO2016114668A1 synthesizes phenolic esters through cycloaddition of furanic compounds with acetylenedicarboxylates, followed by acid-catalyzed rearrangement. For example:

  • Step 1 : Reaction of 2-methylfuran with dimethyl acetylenedicarboxylate yields a bicyclic intermediate.

  • Step 2 : Acidic methanolysis rearranges the intermediate into dimethyl 3-hydroxy-4,6-dimethyl-1,2-benzenedicarboxylate .

Adapting this method would require tailoring the furan substituents to yield 5-hydroxy-2,3-dimethylbenzoic acid post-rearrangement. While untested for the target compound, this route offers a sustainable alternative to traditional synthesis.

Comparative Analysis of Methods

The table below evaluates the feasibility of each method based on yield, complexity, and scalability:

MethodYield RangeComplexityScalabilityCitation
Direct Methylation85–90%ModerateHigh
Fischer Esterification70–85%LowModerate
Williamson + Esterification50–75%HighModerate
Diels-Alder Route15–30%Very HighLow

Direct methylation and Fischer esterification are the most practical, whereas the Diels-Alder approach remains exploratory.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

      Conditions: Typically carried out in acidic or basic aqueous solutions at elevated temperatures.

      Products: Oxidation of the methyl groups can lead to the formation of carboxylic acids, while the hydroxyl group can be converted to a ketone or aldehyde.

  • Reduction

      Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

      Conditions: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

      Products: Reduction of the ester group can yield the corresponding alcohol, while the hydroxyl group remains unchanged.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

      Conditions: Typically performed under reflux in the presence of a base such as pyridine.

      Products: Substitution of the hydroxyl group with a halogen to form halogenated derivatives.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Methyl 5-hydroxy-2,3-dimethylbenzoate serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

    Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring benzoic acid derivatives.

Medicine

    Pharmaceutical Development: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

    Material Science: Utilized in the development of polymers and resins with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which methyl 5-hydroxy-2,3-dimethylbenzoate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. For example, the hydroxyl group can form hydrogen bonds with active site residues, influencing enzyme catalysis. In pharmaceutical applications, the compound’s structure allows it to fit into binding sites of target proteins, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares methyl 5-hydroxy-2,3-dimethylbenzoate with key analogs based on substituent patterns, molecular properties, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source/Evidence
This compound 2-CH₃, 3-CH₃, 5-OH C₁₀H₁₂O₃ 180.20 Intermediate for drug synthesis; polar solubility Synthesized via esterification
Methyl 5-amino-2,3-dimethylbenzoate HCl 2-CH₃, 3-CH₃, 5-NH₂·HCl C₁₀H₁₄ClNO₂ 229.68 Basic amino group enhances water solubility as hydrochloride salt; discontinued commercial availability Research use (discontinued)
Benzyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate 4-OH, 5-I, 2,3-OCH₃, 6-CH₃ C₂₂H₂₃IO₅ 526.28 Iodine substituent enables radiolabeling; methoxy groups increase steric hindrance Synthetic intermediate for antibiotics
Methyl 4-acetamido-5-chloro-2-methoxybenzoate 4-NHCOCH₃, 5-Cl, 2-OCH₃ C₁₁H₁₂ClNO₄ 257.67 Chloro and acetamido groups enhance stability; potential bioactive applications Pharmaceutical precursor

Physicochemical Properties

  • The hydrochloride salt of methyl 5-amino-2,3-dimethylbenzoate exhibits high water solubility due to ionic character .
  • Stability :
    • Chloro and iodo analogs demonstrate slower ester hydrolysis rates due to electron-withdrawing effects, whereas the hydroxyl group in the parent compound may accelerate hydrolysis under basic conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 5-hydroxy-2,3-dimethylbenzoate, and how can reaction yields be improved?

  • Methodological Answer : Synthesis can be optimized using stepwise functionalization of the benzoate core. For example, esterification of the hydroxyl group under mild acidic conditions (e.g., H₂SO₄ in methanol) minimizes side reactions. Temperature control (35–50°C) and catalysts like DIPEA improve regioselectivity during alkylation or acylation steps . Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) enhances yield and purity. Monitoring intermediates by TLC ensures reaction progression .

Q. Which spectroscopic techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent positions and confirm esterification (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at 194.12 m/z for C₁₀H₁₀O₃) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXT for small-molecule structures .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–13) and storing at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at 254 nm, comparing peak area reduction over time. For solid-state stability, use thermogravimetric analysis (TGA) to detect decomposition above 150°C .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in splitting patterns (e.g., para vs. meta substitution) require advanced techniques:

  • 2D NMR (COSY, HSQC) : Resolve coupling networks and assign overlapping signals .
  • Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*) to validate assignments .
  • Isotopic Labeling : Use deuterated analogs to isolate specific proton environments .

Q. What strategies mitigate side reactions during regioselective functionalization of the benzoate ring?

  • Methodological Answer :

  • Directed Ortho Metalation (DoM) : Use directing groups (e.g., methoxy) with LDA or TMPLi to control substitution patterns .
  • Protecting Groups : Temporarily block the hydroxyl group with TBSCl to prevent unwanted oxidation during alkylation .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve selectivity (e.g., 100°C, 30 min vs. 6 h conventional heating) .

Q. How can researchers evaluate the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or antimicrobial enzymes) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) in real-time using immobilized protein .
  • Enzyme Inhibition Assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., NADH oxidation at 340 nm) .

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